Cas no 2172278-29-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

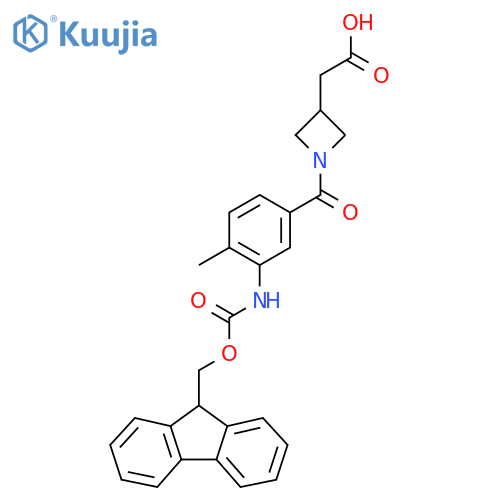

2172278-29-2 structure

商品名:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid

- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid

- 2172278-29-2

- EN300-1481889

-

- インチ: 1S/C28H26N2O5/c1-17-10-11-19(27(33)30-14-18(15-30)12-26(31)32)13-25(17)29-28(34)35-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,13,18,24H,12,14-16H2,1H3,(H,29,34)(H,31,32)

- InChIKey: SOYUMJZONFYASG-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(CC(=O)O)C1

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 774

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1481889-1000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-2500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-10000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-100mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-1.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1481889-250mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-50mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1481889-5000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoyl]azetidin-3-yl}acetic acid |

2172278-29-2 | 5000mg |

$9769.0 | 2023-09-28 |

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2172278-29-2 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬